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Compound of Interest

Compound Name: Br-PEG3-CH2COOH

Cat. No.: B606392 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the use of Br-PEG3-CH2COOH, a

heterobifunctional linker, in reactions with primary amines. This linker is a valuable tool in

bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and

proteolysis-targeting chimeras (PROTACs).

Introduction
Br-PEG3-CH2COOH is a versatile crosslinking reagent featuring a bromo group at one end

and a carboxylic acid at the other, separated by a hydrophilic three-unit polyethylene glycol

(PEG) spacer. This structure allows for the sequential conjugation of two different molecules,

typically biomolecules containing primary amines.

The carboxylic acid group can be activated to react with primary amines, such as the side

chains of lysine residues in proteins, to form stable amide bonds. The bromo group is a good

leaving group and can react with primary amines via nucleophilic substitution. This dual

reactivity makes Br-PEG3-CH2COOH an ideal linker for creating complex bioconjugates.
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Property Value

Molecular Formula C8H15BrO5

Molecular Weight 271.11 g/mol

CAS Number 1346502-15-5

Appearance Colorless to pale yellow oil or solid

Solubility Soluble in water, DMSO, DMF

Storage Store at -20°C for long-term stability

Table 2: Typical Reaction Conditions and Expected
Yields for Conjugation to Primary Amines

Reaction
Type

Reagents pH
Temperat
ure (°C)

Time (h)

Molar
Ratio
(Linker:A
mine)

Typical
Yield (%)

Amide

Bond

Formation

(Carboxylic

Acid End)

EDC, NHS

4.5-6.0

(Activation)

, 7.2-8.0

(Conjugatio

n)

Room

Temperatur

e

2-4 5:1 to 20:1 60-80[1]

Nucleophili

c

Substitutio

n (Bromo

End)

Primary

Amine,

Base (e.g.,

DIEA)

8.0-9.0 25-50 12-24
1.5:1 to

2:1[2]
50-70

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Optimization is recommended for each application.
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Protocol 1: Amide Bond Formation via EDC/NHS
Chemistry
This protocol describes the conjugation of the carboxylic acid moiety of Br-PEG3-CH2COOH to

a primary amine-containing molecule, such as a protein.

Materials:

Br-PEG3-CH2COOH

Protein or other amine-containing molecule

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[3]

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

Desalting column (e.g., Sephadex G-25)

Procedure:

Preparation of Reagents:

Dissolve the protein to be conjugated in Coupling Buffer at a concentration of 1-10 mg/mL.

Dissolve Br-PEG3-CH2COOH in Activation Buffer to a final concentration of 10-50 mM.

Freshly prepare solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer at a

concentration of 100 mM.

Activation of Carboxylic Acid:
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To the Br-PEG3-CH2COOH solution, add EDC and NHS to a final molar excess of 2-5

fold over the linker.

Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid

group.

Conjugation to Primary Amine:

Add the activated Br-PEG3-CH2COOH solution to the protein solution. The molar ratio of

linker to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.

Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

Quenching the Reaction:

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to

quench any unreacted NHS-activated linker.

Incubate for 15 minutes at room temperature.

Purification:

Remove excess linker and byproducts by passing the reaction mixture through a desalting

column equilibrated with PBS.

Further purification of the conjugate can be achieved by size-exclusion chromatography

(SEC) or ion-exchange chromatography (IEX)[4][5].

Protocol 2: Nucleophilic Substitution of the Bromo
Group
This protocol describes the reaction of the bromo moiety of a Br-PEG3-CH2COOH-conjugated

molecule with a primary amine.

Materials:
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Br-PEG3-CH2COOH-conjugated molecule

Primary amine-containing molecule

Anhydrous Dimethylformamide (DMF)

N,N-Diisopropylethylamine (DIEA) or other non-nucleophilic base

Sodium Iodide (NaI) (optional, to increase reactivity of the halide)

Purification system (e.g., HPLC)

Procedure:

Reaction Setup:

Dissolve the Br-PEG3-CH2COOH-conjugated molecule and the primary amine-containing

molecule in anhydrous DMF. A slight molar excess of the amine (1.5-2 equivalents) is

recommended.

Add 2-3 equivalents of DIEA to the reaction mixture to act as a base.

If the reaction is sluggish, a catalytic amount of NaI can be added to convert the bromide

to the more reactive iodide in situ.

Reaction Conditions:

Stir the reaction mixture at room temperature for 12-24 hours. For less reactive substrates,

the temperature can be increased to 40-50°C.

Monitor the reaction progress by an appropriate analytical technique, such as LC-MS or

TLC.

Work-up and Purification:

Upon completion, quench the reaction with water.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purify the final conjugate by reverse-phase HPLC to achieve high purity.

Mandatory Visualizations
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Step 1: Amide Bond Formation

Step 2: Nucleophilic Substitution
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PROTAC-Mediated Protein Degradation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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